molecular formula C10H11BrO2 B3433176 Methyl 2-(1-bromoethyl)benzoate CAS No. 16281-95-1

Methyl 2-(1-bromoethyl)benzoate

Cat. No.: B3433176
CAS No.: 16281-95-1
M. Wt: 243.10 g/mol
InChI Key: HGTZHLPSLSVQRY-UHFFFAOYSA-N
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Description

Methyl 2-(1-bromoethyl)benzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.99424 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16281-95-1

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 2-(1-bromoethyl)benzoate

InChI

InChI=1S/C10H11BrO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,1-2H3

InChI Key

HGTZHLPSLSVQRY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1C(=O)OC)Br

Canonical SMILES

CC(C1=CC=CC=C1C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10.7 g. (0.065 mole) of methyl 2-ethylbenzoate, 12.5 g. (0.07 mole) of N-bromosuccinimide, 50 mg. of benzoyl peroxide, and 125 ml. of carbon tetrachloride is stirred at reflux until the reaction is complete in 2 hours. The precipitated succinimide is filtered from the cooled mixture and the filtrate is evaporated to dryness under reduced pressure leaving methyl 2-(1-bromoethyl)benzoate as the residual yellow oil in quantitative yield.
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0.065 mol
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0.07 mol
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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (10.7 g) and azodiisobutyronitrile (catalytic) were added to a solution of methyl 2-ethylbenzoate (10 g) in carbon tetrachloride (50 ml), and the resulting mixture was heated at 80° C. for 6 hours under reflux. After cooling, the reaction mixture was filtered and the filtrate was concentrated to give methyl 2-(1-bromoethyl)benzoate (12 g), almost pure by GC and NMR, as a yellow oil.
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10.7 g
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10 g
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50 mL
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